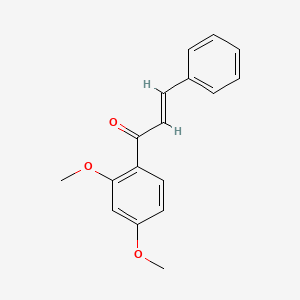

2',4'-Dimethoxychalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-14-9-10-15(17(12-14)20-2)16(18)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCNUALRUCCPA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220573 | |

| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69470-87-7, 1154-77-4 | |

| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69470-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 ,4 Dimethoxychalcone

Synthesis of Flavones

Flavones are a significant class of flavonoids, and their synthesis often proceeds through a chalcone (B49325) intermediate. nih.govinnovareacademics.in The conversion of a chalcone to a flavone (B191248) involves an oxidative cyclization reaction.

A common and effective method for this transformation is the use of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). psu.eduinnovareacademics.in The chalcone is heated in the presence of a catalytic amount of iodine in DMSO, which facilitates the cyclization and subsequent oxidation to form the flavone core. psu.eduinnovareacademics.in This method is widely used and has been shown to produce flavones in good yields, typically ranging from 58% to 85%. innovareacademics.in The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). innovareacademics.in Following the reaction, the product is typically isolated by pouring the reaction mixture into crushed ice and removing excess iodine with a sodium thiosulfate (B1220275) solution. innovareacademics.in

For instance, a series of substituted chalcones were successfully cyclized to their corresponding flavones using the DMSO/I₂ system, with reaction times ranging from 2 to 6 hours at 110°C. innovareacademics.in Similarly, refluxing chalcones with a catalytic amount of iodine in DMSO for 20-40 minutes has also been reported to yield flavones. psu.edu

Derivatization to Other Heterocyclic Compounds

The core structure of 2',4'-dimethoxychalcone (B1233493) is readily transformed into a diverse array of heterocyclic systems through various synthetic methodologies. These reactions typically involve the reaction of the chalcone with binucleophilic reagents, leading to the formation of stable ring structures.

Synthesis of Pyrazolines

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be effectively synthesized from this compound. The most common method involves the condensation reaction of the chalcone with hydrazine (B178648) derivatives. For instance, the reaction of a dimethoxy-substituted chalcone with phenylhydrazine (B124118) in refluxing glacial acetic acid for six hours has been shown to yield a pyrazoline derivative in a 53.80% yield. researchgate.netuii.ac.id The reaction is believed to proceed via a 1,3-dipolar cycloaddition mechanism. researchgate.netuii.ac.id This reaction can be catalyzed by acids to enhance reactivity. researchgate.net

Another approach involves the reaction of chalcones with hydrazine hydrate (B1144303) in ethanol, which upon refluxing, yields the corresponding pyrazoline. sgbaukrc.ac.in The general applicability of this reaction makes it a valuable tool for the synthesis of a wide range of pyrazoline derivatives from various substituted chalcones. uii.ac.idtandfonline.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| 4-Nitro-3'-4'-dimethoxychalcone | Phenylhydrazine | 1-Phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxyphenyl)-2-pyrazoline | Glacial acetic acid, reflux, 6 h | 53.80% | researchgate.netuii.ac.id |

| 2'-Hydroxy-4,4'-dimethoxychalcone | Hydrazine hydrate | 1H-3-(2-hydroxy-4-methoxy)phenyl-5-anisylpyrazoline | Ethanol, reflux, 2 h | 80% | sgbaukrc.ac.in |

Synthesis of Pyrimidines

Six-membered heterocyclic compounds like pyrimidines are also accessible from this compound. A widely used method is the condensation reaction of chalcones with guanidine (B92328) hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent under reflux. nih.govderpharmachemica.comderpharmachemica.com This reaction provides a straightforward route to 2-amino-4,6-diarylpyrimidines. nih.govijpsonline.com The reaction time can be significantly reduced from hours to minutes by using microwave irradiation, which also leads to higher yields. derpharmachemica.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| Substituted Chalcone | Guanidine hydrochloride | 4,6-Diaryl-pyrimidin-2-amine | NaOH, ethanol, reflux, 24-48 h | 51-69% | nih.gov |

| Substituted Chalcone | Guanidine nitrate | 4,6-Diaryl-4,5-dihydro-2-aminopyrimidine | Sodium ethoxide, ethanol, reflux, 3-6 h | - | ijpsonline.com |

| Substituted Chalcone | Guanidine | 2-Amino-4,6-diarylpyrimidine | 50% KOH, ethanol, reflux, 90-150 min | 18-51% | derpharmachemica.comderpharmachemica.com |

| Substituted Chalcone | Guanidine | 2-Amino-4,6-diarylpyrimidine | UV irradiation, 4-5 min | 40-88% | derpharmachemica.comderpharmachemica.com |

Synthesis of Isoxazoles

Isoxazoles, five-membered heterocycles containing an oxygen and a nitrogen atom adjacent to each other, can be synthesized from chalcones. The reaction of chalcones with hydroxylamine (B1172632) hydrochloride is a common method for the preparation of isoxazoles. derpharmachemica.comorientjchem.orgresearchgate.net This cyclization reaction provides a versatile route to a variety of substituted isoxazoles. derpharmachemica.comresearchgate.net The synthesis typically involves refluxing the chalcone and hydroxylamine hydrochloride in a suitable solvent. orientjchem.org

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| Substituted Chalcone | Hydroxylamine hydrochloride | Substituted Isoxazole (B147169) | - | derpharmachemica.comresearchgate.net |

| 3-Methoxy substituted Chalcone | Hydroxylamine hydrochloride | 3-Methoxy acetophenone (B1666503) isoxazole derivatives | Ethanol, reflux | orientjchem.org |

Synthesis of Other Heterocyclic Compounds

The reactivity of the chalcone scaffold extends to the synthesis of other heterocyclic systems, including flavones and seven-membered rings like 1,4-thiazepines. Although direct synthesis from this compound is not explicitly detailed in the reviewed literature, analogous reactions with similarly substituted chalcones suggest the feasibility of these transformations. For instance, flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization. ijpsr.com The synthesis of 1,4-thiazepines can be achieved from α,β-unsaturated ketones, the core structure of chalcones, through multi-step reactions. nih.govnih.gov

Biological and Pharmacological Research of 2 ,4 Dimethoxychalcone: Mechanistic Investigations and Cellular Targets

Antineoplastic and Antiproliferative Research Pathways

2',4'-Dimethoxychalcone (B1233493) has been identified as a compound of interest in oncological research, particularly for its potential to overcome drug resistance in certain cancer types. Studies have demonstrated its activity against non-small cell lung cancer (NSCLC), highlighting its antiproliferative effects. Research has focused on its ability to inhibit the growth of Iressa-resistant NSCLC (H1975) cells, suggesting a potential therapeutic role in cancers that have acquired resistance to standard treatments like EGFR inhibitors. ebrary.net The investigation into this compound serves as a foundation for developing therapeutic strategies to circumvent drug resistance caused by genetic mutations, such as in EGFR, or amplification of other oncogenes. ebrary.net

The primary mechanism identified for the antiproliferative action of this compound is its function as an inhibitor of Heat shock protein 90 (Hsp90). ebrary.net Hsp90 is an ATP-dependent molecular chaperone crucial for the maturation, stabilization, and function of numerous oncogenic client proteins that are vital for cancer cell growth, proliferation, and survival. ebrary.net By disrupting the chaperoning function of Hsp90, this compound effectively inhibits the pathways that support tumor cell growth. ebrary.net This mechanism of action makes it a promising lead compound for cancers that are dependent on Hsp90-stabilized proteins, including those that have developed resistance to other targeted therapies. ebrary.net

Cell Cycle Modulation and Arrest Points

Detailed mechanistic studies specifically investigating the effects of this compound on cell cycle modulation and the induction of arrest at specific checkpoints are not extensively detailed in currently available scientific literature.

Specific research data detailing the induction of G0/G1 phase arrest by this compound is not prominently available in published studies.

Information regarding the specific role of this compound in causing G1 phase arrest has not been documented in the accessible research literature.

The effects of this compound on the G2/M checkpoint of the cell cycle have not been a focus of the available scientific investigations.

Apoptosis Induction Pathways

While the inhibition of Hsp90 can ultimately lead to apoptosis, specific studies detailing the distinct apoptosis induction pathways activated by this compound, including the involvement of intrinsic or extrinsic pathways, are not thoroughly covered in the current body of research.

Mitochondrial-Mediated Apoptosis Activation

Research into the mechanisms of action of chalcone (B49325) derivatives has revealed their significant impact on the intrinsic pathway of apoptosis, which is critically regulated by the mitochondria. Studies on 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC), a closely related analogue, demonstrate that it can initiate the mitochondrial pathway of apoptosis in breast cancer cells. mdpi.com A key event in this process is the alteration and reduction of the mitochondrial outer membrane potential (Δψm). mdpi.comresearchgate.net This loss of membrane potential is a critical step, indicating mitochondrial dysfunction and commitment to apoptosis. nih.govnih.gov The process is further characterized by an increase in the levels of pro-apoptotic mitochondrial proteins, such as Bax and Bim, which facilitate the release of other pro-apoptotic factors from the mitochondria. mdpi.comnih.gov Some studies also suggest that the induction of apoptosis by certain chalcones is dependent on the generation of reactive oxygen species (ROS), which can further contribute to mitochondrial damage. nih.govnih.gov

Caspase Activation (e.g., Caspases 3/7)

The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. The activation of these enzymes is a hallmark of apoptotic cell death. Investigations have shown that chalcone derivatives can trigger apoptosis through the activation of caspases 3 and 7. mdpi.com In studies involving different breast cancer cell lines, Western blot analysis confirmed elevated levels of active (cleaved) caspase 3 and caspase 7 following treatment. mdpi.compreprints.org Notably, in caspase 3-deficient MCF-7 cells, apoptosis was still observed, which was dependent on the activity of caspase 7. mdpi.com The activation of initiator caspases, such as caspase-9, has also been documented, which is consistent with the engagement of the mitochondrial (intrinsic) pathway of apoptosis. nih.gov The activation of caspase-9 typically follows the loss of mitochondrial integrity and leads to the subsequent activation of executioner caspases like caspase-3. nih.gov

Modulation of Anti-apoptotic Protein Expression (e.g., XIAP, Bcl-XL, Bcl-2, Mcl-1)

The commitment to apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. Research demonstrates that this compound analogues can shift this balance towards cell death by downregulating the expression of key anti-apoptotic proteins. mdpi.comnih.gov Treatment of breast cancer cells with 2',4-dihydroxy-4',6'-dimethoxy-chalcone resulted in decreased protein levels of Mcl-1, Bcl-2, and Bcl-XL. mdpi.com

Furthermore, the expression of the X-linked inhibitor of apoptosis protein (XIAP), a direct caspase inhibitor, can also be modulated. A significant reduction in XIAP expression was observed in MDA-MB-231 cells after treatment, further promoting caspase-mediated apoptosis. mdpi.com However, the response can be cell-type specific, as no significant change in XIAP was noted in MCF-7 cells under similar conditions. mdpi.com In silico modeling supports these findings, indicating stable molecular interactions between the chalcone ligand and anti-apoptotic proteins including Bcl-2, Bcl-XL, Mcl-1, and XIAP. nih.gov

| Protein | Cell Line (MCF-7) | Cell Line (MDA-MB-231) | Reference |

|---|---|---|---|

| Mcl-1 | Significant Reduction | Data Not Specified | mdpi.com |

| Bcl-2 | Significant Reduction | Decreased, with restoration after 48h | mdpi.com |

| Bcl-XL | Increased at 48h | Decreased | mdpi.com |

| XIAP | No Significant Change | Significant Reduction | mdpi.com |

Autophagy Modulation and Regulatory Pathways

Induction of Autophagy

Autophagy is a cellular degradation and recycling process that can either promote cell survival or contribute to cell death. Various chalcones have been identified as potent inducers of autophagy. mdpi.cominpst.netnih.gov Treatment with 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC) has been shown to trigger autophagy in breast cancer cells. mdpi.comresearchgate.net The induction of this process is confirmed by the increased detection of the autophagosome marker protein, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). mdpi.compreprints.org Quantitative analysis revealed a significant increase in the levels of autophagy following treatment with the chalcone derivative. preprints.org

| Cell Line | Fold Increase in LC3-II Expressing Cells | Reference |

|---|---|---|

| MCF-7 | 7.7-fold | preprints.org |

| MDA-MB-231 | 6.3-fold | preprints.org |

Mammalian Target of Rapamycin (B549165) (mTOR) Protein Modulation

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism, and is a key negative regulator of autophagy. nih.gov Inhibition of the mTOR signaling pathway is a common mechanism for autophagy induction. Studies have shown that 2',4-dimethoxychalcone analogues can inhibit mTOR activity. mdpi.com This inhibition disrupts the downstream signaling cascade that normally suppresses autophagy. mdpi.comnih.gov In silico simulations have further elucidated this interaction, predicting favorable binding energies between the chalcone and the mTOR protein. mdpi.comresearchgate.net These models suggest that the chalcone ligand has a stabilizing effect on the mTOR dimer structure, which is consistent with its inhibitory function. nih.gov The inhibition of mTOR by chalcones represents a critical node linking the compound's effects on cell proliferation and the induction of autophagy. nih.govnih.gov

GATA Transcription Factor Inhibition

The regulation of autophagy is complex and can occur through various signaling pathways. While many autophagy inducers act by inhibiting mTOR, some compounds utilize distinct mechanisms. Research on the structurally similar flavonoid 4,4′-dimethoxychalcone (DMC) has revealed an alternative pathway for autophagy induction that is independent of the primary mTOR complex 1 (TORC1) signaling. inpst.net This pro-autophagic response is dependent on specific GATA transcription factors. inpst.net It has been shown that 4,4'-dimethoxychalcone (B191108) stimulates autophagy specifically through the inhibition of GATA transcription factors. nih.gov This contrasts with other chalcones, such as 3,4-dimethoxychalcone, which induce autophagy through the activation of different transcription factors like TFEB and TFE3. nih.gov The inhibition of GATA transcription factors by dimethoxychalcones represents a distinct and important mechanism for modulating the autophagic process. inpst.netnih.gov

LC3-II Protein Level Elevation

While the direct effect of this compound on the elevation of Microtubule-associated protein 1A/1B-light chain 3 (LC3)-II protein levels has not been extensively documented in publicly available research, studies on structurally similar chalcone derivatives suggest a potential role in modulating autophagy. For instance, the compound 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) has been shown to trigger autophagy in breast cancer cells. This induction of autophagy was confirmed by the detection of the autophagic marker LC3-II protein. mdpi.com However, it is crucial to note that this finding pertains to a related but distinct chemical entity. Further investigation is required to specifically determine the impact of this compound on LC3-II protein levels and the autophagic process.

Epithelial-Mesenchymal Transition (EMT) Inhibition Mechanisms

This compound (DTC) has been identified as an inhibitor of the epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis. nih.gov The mechanism of this inhibition involves the modulation of key cellular markers and the reduction of cellular migratory capabilities.

Research has demonstrated that this compound effectively upregulates the expression of the epithelial cell marker E-cadherin. nih.gov In a study involving A549 cells, treatment with DTC was found to counteract the transforming growth factor-β1 (TGF-β1)-induced downregulation of E-cadherin. nih.gov By maintaining higher levels of this crucial cell adhesion molecule, this compound helps to preserve the epithelial phenotype of cells.

Concurrent with the upregulation of epithelial markers, this compound has been shown to downregulate the expression of mesenchymal cell markers, such as vimentin (B1176767). nih.gov In the same study on A549 cells, DTC treatment led to a decrease in vimentin levels, which is a key indicator of the mesenchymal state. nih.gov This reduction in mesenchymal markers further contributes to the inhibition of the EMT process.

A functional consequence of the EMT inhibition by this compound is the reduction of cellular migration. nih.gov By preserving the epithelial-like morphology and modulating the expression of adhesion molecules, DTC diminishes the migratory capacity of cancer cells. nih.gov

| Effect of this compound on EMT Markers and Cellular Migration | Observation | Reference |

| E-cadherin Expression | Upregulated | nih.gov |

| Vimentin Expression | Downregulated | nih.gov |

| Cellular Migration | Reduced | nih.gov |

Enzyme Inhibition Profiles and Oxidative Stress Modulation

The inhibitory effects of this compound on specific dehydrogenase enzymes have been a subject of interest.

Current scientific literature available through targeted searches does not provide direct evidence for the inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3) or aldehyde dehydrogenase 2 (ALDH2) by this compound. While the broader class of chalcones has been investigated for various enzymatic inhibitory activities, specific data for this compound against these particular dehydrogenases is not presently available.

Based on a comprehensive review of the available scientific literature, there is limited specific research data for the compound This compound that directly corresponds to all the subsections outlined in the requested article structure. The majority of published biological and pharmacological research has focused on structurally similar chalcone derivatives, such as isomers or analogues with different substitution patterns (e.g., hydroxyl groups instead of methoxy (B1213986) groups at certain positions).

Therefore, it is not possible to generate a thorough and scientifically accurate article that focuses solely on this compound for each specified mechanistic investigation and cellular target without extrapolating findings from different molecules, which would be scientifically inappropriate.

For context, research on closely related chalcones has indicated activities in the requested areas:

Reactive Oxygen Species (ROS) and Oxidative Stress: Studies on compounds like 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and 4,4'-dimethoxychalcone have shown that they can induce the production of ROS, suggesting a role in modulating oxidative stress in cancer cells. nih.govnih.gov

Protein Expression in Cancer: Various chalcone derivatives have been shown to influence cancer pathways. For example, 4,4'-dimethoxychalcone can induce endoplasmic reticulum (ER) stress, leading to the upregulation of stress-response proteins like GRP78 and CHOP. nih.gov Other related chalcones have been found to induce cell cycle arrest by affecting proteins such as cyclin D and the retinoblastoma protein (Rb). mdpi.comalliedacademies.org

Anti-inflammatory Mechanisms: The anti-inflammatory properties of chalcones are widely studied. Derivatives like 2′-hydroxy-4′,6′-dimethoxychalcone have demonstrated potent inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and mediators like nitric oxide (NO). nih.govmdpi.comnih.gov

However, attributing these specific findings directly to This compound would be inaccurate. Constructing the requested article would require dedicated research studies focusing specifically on this compound's effects on ROS production, stress-response proteins, cell cycle regulators, and inflammatory pathways. Without such direct evidence, the article cannot be generated in adherence to the strict requirements of scientific accuracy and focus.

Anti-inflammatory Mechanisms

Modulation of Inflammatory Cytokine and Mediator Production

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a primary cytokine that plays a crucial role in initiating and sustaining the inflammatory response. The capacity of this compound to suppress the production of TNF-α has been evaluated in cellular models. In a study involving RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, this compound demonstrated a significant ability to inhibit the secretion of TNF-α. Following intervention with the compound, a marked decrease in the expression levels of TNF-α in the cell supernatant was observed when compared to the LPS-treated group without the compound.

Interleukin-6 (IL-6) Inhibition

Interleukin-6 (IL-6) is another pivotal pro-inflammatory cytokine involved in a wide array of inflammatory processes, including the acute phase response. Research has shown that this compound effectively curtails the expression of this cytokine. In the same LPS-stimulated RAW264.7 cell model, treatment with this compound led to a significant reduction in the levels of IL-6. This finding points to the compound's potential to interfere with IL-6 mediated inflammatory pathways.

Interleukin-1 beta (IL-1β) Inhibition

Interleukin-1 beta (IL-1β) is a potent inflammatory mediator that contributes to local and systemic inflammation. The inhibitory effect of this compound on IL-1β has been confirmed in vitro. Studies using LPS-induced RAW264.7 cells showed that the presence of this compound resulted in a substantially lower expression level of IL-1β compared to the control group stimulated with LPS alone. This demonstrates the compound's broad-spectrum activity against key pro-inflammatory cytokines.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression in LPS-Stimulated RAW264.7 Cells

| Cytokine | Experimental Model | Result |

|---|---|---|

| TNF-α | LPS-induced RAW264.7 cells | Significant decrease in expression levels. |

| IL-6 | LPS-induced RAW264.7 cells | Significant decrease in expression levels. |

| IL-1β | LPS-induced RAW264.7 cells | Significant decrease in expression levels. |

Regulation of Inflammatory Enzyme Activity (e.g., iNOS, COX-2)

The inflammatory process is also driven by the activity of specific enzymes that produce inflammatory mediators. Inducible nitric oxide synthase (iNOS) is responsible for the production of nitric oxide (NO), a key signaling molecule in inflammation. Research indicates that this compound can reduce the levels of nitric oxide in LPS-stimulated RAW264.7 cells, suggesting an inhibitory effect on the iNOS pathway. However, specific research detailing the direct regulatory effect of this compound on cyclooxygenase-2 (COX-2) activity was not identified in the reviewed scientific literature.

Modulation of Cellular Signaling Pathways

The expression of inflammatory mediators is controlled by complex intracellular signaling networks. The NF-κB and MAPK pathways are central to this regulation and are common targets for anti-inflammatory agents.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in immunity and inflammation, controlling the expression of cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme iNOS. While many chalcone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway, specific studies detailing the direct modulatory activity of this compound on this particular signaling cascade are not extensively documented in the available research.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also instrumental in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Similar to the NF-κB pathway, while the broader class of chalcones is known to interact with MAPK signaling, the precise mechanisms and direct effects of this compound on the various components of the MAPK cascade have not been specified in the scientific literature reviewed.

Antioxidant Activity and Cellular Defense Systems

Free Radical Scavenging Mechanisms

This compound, a member of the chalcone family, exhibits antioxidant properties through its ability to scavenge free radicals. The capacity of chalcones to act as antioxidants is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. e3s-conferences.orgijpsonline.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. ijpsonline.comresearchgate.net

The antioxidant activity of chalcones is significantly influenced by their molecular structure, particularly the presence and position of hydroxyl and methoxy groups on their aromatic rings. researchgate.net The hydroxyl groups are considered key moieties that can enhance the antioxidant activity. nih.gov While direct studies on the precise free radical scavenging mechanism of this compound are specific, the general mechanism for chalcones involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical and terminates the radical chain reaction. The resulting chalcone radical is stabilized by resonance.

The scavenging effect of various chalcone analogues has been evaluated, and it has been noted that the position of hydroxyl groups on the phenyl ring strongly affects the free radical scavenger capacity. researchgate.net Dihydrochalcones, which are structurally related to chalcones, have also been systematically examined for their antioxidant activities against the stable free radical DPPH. nih.gov

| Compound | Assay | Activity/Observation | Reference |

|---|---|---|---|

| Chalcone Derivatives | DPPH Radical Scavenging | Activity is influenced by the position of hydroxyl groups on the phenyl ring. | researchgate.net |

| Dihydrochalcones | DPPH Radical Scavenging | Exhibited notable antioxidant activities. | nih.gov |

| General Antioxidants | ABTS Radical Scavenging | Measures the relative ability of antioxidants to scavenge the ABTS radical cation. | e3s-conferences.org |

Nrf2 Pathway Activation and Antioxidant Response Element Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. researchgate.net Chalcones have been identified as activators of this pathway. researchgate.net The activation of the Nrf2 pathway by chalcones is often attributed to the α,β-unsaturated carbonyl system in their structure, which can react with cysteine residues in Keap1, the negative regulator of Nrf2. mdpi.com This interaction leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. mdpi.com

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various antioxidant and cytoprotective genes. mdpi.comnih.gov This binding initiates the transcription of these genes, leading to the production of a range of protective proteins. nih.gov

A study on 4,4'-dimethoxychalcone, a structurally similar compound, demonstrated that it induced the degradation of Keap1, leading to the nuclear translocation of Nrf2 and the upregulation of the Nrf2 target gene, HMOX1. nih.gov While this study was not on this compound specifically, it provides insight into the potential mechanism of action for dimethoxychalcone derivatives. Another chalcone, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, was found to suppress the expression of Nrf2 and prevent its nuclear translocation in a specific cancer cell line, indicating that the effects of chalcones on the Nrf2 pathway can be cell-type and substitution pattern dependent. nih.gov

Enhancement of Cellular Glutathione (B108866) (GSH) Levels

Activation of the Nrf2-ARE pathway leads to the increased expression of genes involved in the synthesis of glutathione (GSH), a major intracellular antioxidant. mdpi.com One of the key enzymes in GSH synthesis is glutamate-cysteine ligase (GCL), which is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The genes for both of these subunits are targets of Nrf2.

Research on 2',5'-dihydroxychalcone (B1234639) has shown that it can induce an increase in cellular GSH levels. nih.gov This increase was linked to the activation of the Nrf2 transcriptional response. nih.gov Although this study did not specifically investigate this compound, it highlights the potential for chalcones to modulate cellular GSH levels through the Nrf2 pathway. The upregulation of GCLC and GCLM expression following Nrf2 activation leads to an enhanced rate of GSH synthesis, thereby boosting the cell's antioxidant capacity. In contrast, a study on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone found that it decreased the intracellular GSH content in a particular cancer cell line by down-regulating GCLC and GCLM through the inhibition of Nrf2. nih.gov This suggests that the effect of chalcones on GSH levels is complex and can be influenced by the specific substitution pattern of the chalcone and the cellular context.

Antimicrobial and Antiparasitic Action Mechanisms

Bacteriostatic Effects Against Specific Microbial Strains

Chalcones have been investigated for their antimicrobial properties against a variety of bacterial strains. nih.gov The bacteriostatic action of these compounds, which inhibits the growth of bacteria without killing them, has been a subject of study. The effectiveness of chalcones as bacteriostatic agents is influenced by their chemical structure, including the nature and position of substituents on the aromatic rings. nih.gov

Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA)

The bacteriostatic effects of certain chalcones have been observed against Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.gov For instance, the introduction of a hydroxyl group into the 2'-hydroxychalcone (B22705) structure has been shown to increase its bacteriostatic activity against S. aureus. nih.gov Conversely, the introduction of a methoxy group has been reported to decrease the inhibitory power. nih.gov

While specific data on the bacteriostatic effects of this compound against S. aureus and MRSA is not extensively detailed in the provided search results, related compounds have shown activity. For example, demethoxycurcumin, which has a structural resemblance to chalcones, has been shown to inhibit the growth of MRSA. nih.gov Another compound, 2,4-Di-tert-butylphenol, has demonstrated potent anti-MRSA activity. globalresearchonline.net

| Compound | Bacterial Strain(s) | Observed Effect | Reference |

|---|---|---|---|

| 2'-hydroxychalcone derivatives | Staphylococcus aureus | Hydroxyl group increases bacteriostatic activity; methoxy group decreases it. | nih.gov |

| Demethoxycurcumin | MRSA | Inhibited the growth of MRSA strains. | nih.gov |

| 2,4-Di-tert-butylphenol | MRSA | Potent anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/ml. | globalresearchonline.net |

Proteus vulgaris

Research has identified this compound as having bacteriostatic activity against Proteus vulgaris. nih.gov This Gram-negative bacterium is a known cause of urinary tract and wound infections. fbtjournal.com The inhibitory action of DTC suggests its potential as a component in developing new treatments for infections caused by this pathogen. nih.gov

Bacillus subtilis

The antibacterial spectrum of this compound has been tested against Bacillus subtilis. nih.gov While some chalcone derivatives have shown excellent activity against B. subtilis, specific minimum inhibitory concentration (MIC) values for this compound are part of broader screenings of chalcone compounds. nih.govgsconlinepress.com Bacillus species themselves are known producers of a wide array of antimicrobial compounds. nih.gove-repository.org

Escherichia coli

Investigations into the antibacterial properties of this compound include its effects on Escherichia coli. nih.gov While DTC was evaluated, studies on other methoxy chalcones have shown weak to no activity against E. coli. bohrium.com In contrast, certain dihydroxylated chalcones have demonstrated antibacterial efficacy against this common Gram-negative pathogen. nih.gov

Antifungal Effects Against Pathogenic Fungi (e.g., Candida albicans)

This compound has demonstrated notable antifungal properties, particularly against the opportunistic pathogenic yeast Candida albicans. nih.gov Studies confirm its bacteriostatic activity against this fungus, which is a common cause of mucosal and systemic infections, especially in immunocompromised individuals. nih.govresearchgate.net The ability of DTC to inhibit C. albicans indicates its potential as a broad-spectrum antimicrobial agent. nih.gov Other related chalcones, such as lichochalcone-A, have also shown significant activity against C. albicans biofilms, a key virulence factor. abstractarchives.comnih.gov

Antimalarial Mechanisms

Chalcones are a class of compounds that have been extensively studied for their antimalarial activity. mdpi.comnih.gov The mechanisms of action are often multifaceted, targeting crucial parasite survival pathways. mdpi.com

Falcipain-2 (Cysteine Protease) Inhibition

A primary antimalarial mechanism for many chalcones is the inhibition of essential parasite enzymes, such as falcipain-2. mdpi.comnih.govnih.gov Falcipain-2 is a cysteine protease that plays a critical role in the degradation of host hemoglobin, a process vital for the parasite's growth and survival within red blood cells. nih.govnih.govnih.gov By inhibiting this enzyme, chalcones disrupt this essential nutrient pathway, leading to parasite death. nih.gov Computational docking studies on structurally similar chalcones, like 2′,4′-dihydroxy-3,4-dimethoxychalcone, have been performed to examine their inhibitory potential and binding to the active site of falcipain-2. nih.gov The proposed mechanism involves the α,β-unsaturated ketone moiety of the chalcone structure acting as a Michael acceptor for the thiol group of the active site cysteine residue in falcipain-2, leading to irreversible inhibition. researchgate.net

Iron Chelation Properties

Iron is an essential element for the malaria parasite's proliferation and is a cofactor for numerous vital enzymes. nih.gov Iron chelation therapy is explored as a potential antimalarial strategy because it deprives the parasite of this critical nutrient. nih.gov Certain antimalarial compounds function by interfering with iron uptake and depleting the parasite's internal iron stores. nih.gov While some chalcone derivatives are investigated in combination with iron chelators, the specific iron-chelating properties of this compound as a primary antimalarial mechanism require further direct investigation. nih.gov

Table of Research Findings on this compound and Related Compounds

| Compound | Target Organism/Protein | Observed Effect | Reference |

|---|---|---|---|

| This compound | Proteus vulgaris | Bacteriostatic Activity | nih.gov |

| This compound | Candida albicans | Bacteriostatic Activity | nih.gov |

| 2′,4′-dihydroxy-3,4-dimethoxychalcone | Falcipain-2 | Potential Inhibitory Activity (Computational) | nih.gov |

| Methoxyamino chalcone derivative | Plasmodium falciparum | Antimalarial Potency (Antagonistic with DHA) | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2′,4′-dihydroxy-3,4-dimethoxychalcone |

| 4-hydroxy-4'-methoxy chalcone |

| 4-Bromo-4'-methoxy chalcone |

| Lichochalcone-A |

| Pulcherriminic acid |

| 2,4-diacetylphloroglucinol |

Trapping of Toxic Reactive Oxygen Species

Research into the direct trapping of toxic reactive oxygen species (ROS) by this compound is an area of ongoing investigation. While chalcones, as a class of compounds, are known for their antioxidant properties, specific studies detailing the mechanisms and efficacy of this compound in scavenging a broad range of ROS are not extensively documented in the currently available scientific literature.

However, some studies on related chalcone derivatives provide insights into their potential antioxidant activities. For instance, research on other methoxylated and hydroxylated chalcones has demonstrated their ability to scavenge free radicals and modulate oxidative stress pathways. These activities are often attributed to the specific arrangement of substituent groups on the aromatic rings, which can influence the compound's ability to donate electrons or hydrogen atoms to neutralize reactive species. A recent study has indicated that this compound can reduce the expression levels of nitric oxide (NO), a reactive nitrogen species, in cellular models of inflammation. nih.gov This suggests a potential role for the compound in mitigating cellular damage caused by specific reactive species. Further research is required to fully elucidate the direct ROS-trapping capabilities of this compound and to characterize its activity against a wider array of toxic reactive species.

Antiprotozoal Activities

The investigation of this compound for its potential antiprotozoal effects is a developing area of research. While the broader class of chalcones has been a source of compounds with promising activity against various protozoan parasites, specific data on this compound remains limited in the public domain.

Studies on other chalcone derivatives have shown efficacy against parasites such as Leishmania, Trypanosoma, and Plasmodium species. The mechanism of action for these related compounds often involves the disruption of key parasitic metabolic pathways or cellular structures. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound. The scientific community awaits dedicated studies to determine the in vitro and in vivo efficacy of this compound against a range of pathogenic protozoa and to identify its specific molecular targets within these organisms.

Antitrichomonal Activities

Currently, there is a lack of specific research published in peer-reviewed scientific journals on the antitrichomonal activity of this compound against Trichomonas vaginalis, the causative agent of human trichomoniasis. The potential of chalcone derivatives as a structural framework for the development of new antiparasitic agents is recognized. mdpi.com However, dedicated screening and mechanistic studies are required to ascertain whether this compound possesses any therapeutic potential for the treatment of trichomoniasis.

Anti-Aging and Senolytic Research Principles

The exploration of chalcones in the context of anti-aging and senolytic therapies is an emerging field. Senolytics are a class of molecules that selectively induce the death of senescent cells, which accumulate with age and contribute to various age-related diseases. While research has begun to investigate the senolytic potential of certain chalcone derivatives, it is crucial to distinguish the findings related to specific isomers.

Mechanisms of Senescent Cell Elimination

It is important to note that while research into the senolytic activity of dimethoxychalcones is active, the specific compound This compound has not been the primary focus of studies on ferroptosis and ferritinophagy induction for the elimination of senescent cells. The majority of the research in this specific mechanistic area has been conducted on its isomer, 4,4'-Dimethoxychalcone . The following sections summarize the findings for 4,4'-Dimethoxychalcone to provide context on the potential mechanisms within this class of compounds, but these results cannot be directly attributed to this compound without further dedicated research.

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Recent studies have identified ferroptosis as a promising mechanism for selectively eliminating senescent cells. aginganddisease.org Research on 4,4'-Dimethoxychalcone has shown that it can induce ferroptosis in senescent cells. nih.govresearchgate.net This process is initiated by an increase in the labile iron pool within the cells, which in turn triggers the peroxidative damage of lipids, leading to cell death. nih.govtsinghua.edu.cn The selective vulnerability of senescent cells to ferroptosis induced by 4,4'-Dimethoxychalcone makes this a significant area of interest for the development of novel senolytic therapies. aginganddisease.org

Ferritinophagy is a selective autophagy pathway that leads to the degradation of ferritin, the primary iron storage protein in cells. This process releases iron, thereby increasing the intracellular labile iron pool. Studies on 4,4'-Dimethoxychalcone have revealed that it can induce ferritinophagy in senescent cells. nih.govtsinghua.edu.cn By activating this pathway, 4,4'-Dimethoxychalcone promotes the breakdown of ferritin, which contributes to the iron overload necessary to trigger ferroptosis. nih.govresearchgate.net This induction of ferritinophagy is a key upstream event in the mechanism by which 4,4'-Dimethoxychalcone selectively eliminates senescent cells. nih.govtsinghua.edu.cn

Labile Iron Pool Increase

Scientific investigations into the direct effects of this compound on the labile iron pool have not been identified in the current body of research. However, studies on the isomeric compound, 4',4'-dimethoxychalcone (DMC), have shown that it can induce an increase in the labile iron pool in senescent cells. This effect is achieved through the inhibition of the enzyme ferrochelatase (FECH) and the induction of ferritinophagy, a process that degrades the iron-storage protein ferritin. nih.govnih.gov This mechanism ultimately leads to ferroptosis, an iron-dependent form of cell death, in senescent cells. nih.govnih.gov

Modulation of Senescence-Associated Secretory Phenotype (SASP) Components

There is currently a lack of specific research detailing the modulation of Senescence-Associated Secretory Phenotype (SASP) components by this compound. The SASP is a phenomenon where senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and growth factors. wikipedia.orgnih.gov Research on the related compound 4',4'-dimethoxychalcone has demonstrated its ability to reduce the expression of several SASP factors, including IL-6, IL-1β, CXCL-10, and MMP12, in the liver of aged mice, suggesting that chalcone structures may have the potential to mitigate the pro-inflammatory microenvironment created by senescent cells. nih.govresearchgate.net

Cellular Aging Pathway Modulation (e.g., p21, p16, p53 Expression)

Direct evidence linking this compound to the modulation of key cellular aging pathways involving p21, p16, and p53 has not been found in published studies. These proteins are critical tumor suppressors and regulators of the cell cycle, and their activation is a hallmark of cellular senescence. researchgate.netnih.gov The p53/p21 pathway and the p16/Rb pathway are the two primary pathways that lead to a state of irreversible cell cycle arrest, a defining characteristic of senescent cells. nih.govplos.org While the broader anti-aging effects of other chalcones are under investigation, the specific impact of the 2',4'-dimethoxy substitution pattern on these central senescence pathways remains to be elucidated.

Longevity-Promoting Mechanisms (e.g., Autophagy-Dependent and -Independent Effects)

Specific studies on the longevity-promoting mechanisms of this compound are not currently available. In contrast, the flavonoid 4',4'-dimethoxychalcone has been identified as a natural compound with anti-aging properties that can extend the lifespan of yeast, worms, and flies. inpst.netnih.gov Its mechanism of action is linked to the induction of autophagy, a cellular process for degrading and recycling damaged components, which is essential for its cytoprotective and life-extending effects across various species. inpst.netnih.govresearchwithrutgers.com This pro-autophagic response operates independently of the well-known TORC1 signaling pathway. inpst.netnih.gov

Anti-Melanogenic Research Principles

Melanin (B1238610) Synthesis Inhibition Pathways

Research into the anti-melanogenic properties of this compound is not well-documented. However, a study investigating structurally similar compounds, specifically 2'-hydroxy-2-methoxychalcone (B1637944) derivatives, provides some insight into how substitutions on the chalcone scaffold influence melanin synthesis. mdpi.comnih.gov In a comparative study, 2'-hydroxy-2,4-dimethoxychalcone (2,4-DMC) was evaluated alongside other isomers for its ability to inhibit melanin production in B16F10 melanoma cells. The study found that another isomer, 2'-hydroxy-2,6'-dimethoxychalcone, exhibited superior inhibition of melanin synthesis by suppressing multiple signaling pathways, including the Wnt/β-catenin, PI3K/AKT, MAPK, and PKA/CREB pathways. mdpi.comnih.gov In comparison, the 2'-hydroxy-2,4-dimethoxychalcone derivative showed a notably weaker effect. mdpi.com

Tyrosinase and Melanin-Related Protein Expression Regulation (e.g., TRP-1, TRP-2, MITF)

Consistent with the findings on melanin synthesis, the regulation of key melanogenic enzymes and transcription factors by this compound has not been specifically reported. Tyrosinase is the rate-limiting enzyme in melanin production, and its activity is supported by tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). mdpi.comnih.govnih.gov The expression of these three enzymes is controlled by the microphthalmia-associated transcription factor (MITF). mdpi.comnih.govnih.gov

In the aforementioned study on 2'-hydroxy-dimethoxychalcone derivatives, 2'-hydroxy-2,4-dimethoxychalcone was found to have a minimal inhibitory effect on tyrosinase activity compared to other tested isomers. mdpi.com This suggests that the specific placement of methoxy groups on the chalcone backbone is critical for its anti-melanogenic potential.

| Compound | Inhibition of Melanin Production (%) | Inhibition of Tyrosinase Activity (%) |

|---|---|---|

| 2'-hydroxy-2,6'-dimethoxychalcone | ~36.62 | ~46.83 |

| 2'-hydroxy-2,5'-dimethoxychalcone | Not specified | 14.69 |

| 2'-hydroxy-2,4-dimethoxychalcone | Not specified | 4.23 |

Signaling Pathway Suppression (e.g., Wnt/β-catenin, PI3K/AKT, MAPK, PKA/CREB)

Direct research detailing the suppressive effects of this compound on the Wnt/β-catenin, PI3K/AKT, MAPK, and PKA/CREB signaling pathways is limited in the available scientific literature. However, studies on other methoxylated chalcone derivatives provide valuable insights into the potential activities of this class of compounds.

Wnt/β-catenin, MAPK, and PKA/CREB Pathways: Currently, there is a lack of specific studies investigating the direct impact of this compound on the Wnt/β-catenin, MAPK, or PKA/CREB signaling cascades. Research on a different isomer, 2',6′-Dimethoxychalcone (2',6'-DMC), has shown effects on the PKA/CREB pathway by reducing the phosphorylation of both PKA and CREB in α-MSH-stimulated B16F10 cells researchgate.net. This suggests that dimethoxychalcone isomers may have the potential to modulate this pathway, although specific research on the 2',4'- isomer is required for confirmation.

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is crucial for regulating cell proliferation, survival, and metabolism scispace.com. Its dysregulation is often implicated in diseases like cancer youtube.com. While direct evidence for this compound is not available, research on the related compound 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has demonstrated inhibitory effects on this pathway in multiple myeloma (MM) cell lines nih.govnih.gov.

Treatment with DMEC led to a dose-dependent reduction in the expression of key pathway components, including PI3K, phosphorylated AKT (p-Akt), and phosphorylated mammalian target of rapamycin (p-mTOR) nih.govnih.gov. The inhibition of this pathway by DMEC was further confirmed when a PI3K activator, IGF-1, partially reversed the compound's anti-proliferative effects nih.gov. These findings indicate that chalcone derivatives can suppress the PI3K/AKT/mTOR signaling axis, which contributes to their pro-apoptotic and anti-proliferative activities nih.govnih.gov.

Table 1: Effect of 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) on PI3K/Akt/mTOR Pathway Proteins

| Cell Line | Compound | Concentration | Observed Effect |

|---|---|---|---|

| U266 (Multiple Myeloma) | DMEC | 5, 10, and 20 μM | Reduced expression of PI3K, p-Akt, and p-mTOR |

Analgesic Activity Mechanisms

The analgesic properties of chalcones have been evaluated in various preclinical models. Studies on 2'-hydroxy-2,4'-dimethoxychalcone (2-DMC) , a closely related analogue, provide insight into the potential mechanisms by which these compounds modulate responses to noxious stimuli researchgate.net.

The acetic acid-induced writhing test is a standard method for evaluating peripherally acting analgesics. This test induces a chemical noxious stimulus that causes pain and characteristic abdominal constrictions nih.govyoutube.com. The administration of 2'-hydroxy-2,4'-dimethoxychalcone demonstrated a potent analgesic effect by significantly inhibiting these acetic acid-induced abdominal contractions in mice researchgate.net. This suggests that the compound interferes with the signaling pathways activated by chemical irritants, which often involve the release of inflammatory mediators like prostaglandins (B1171923) nih.govsemanticscholar.org.

The hot-plate test is a common model used to assess centrally mediated analgesic activity by measuring the reaction time of an animal to a thermal noxious stimulus ijbcp.com. In this test, 2'-hydroxy-2,4'-dimethoxychalcone was shown to produce a significant increase in the pain threshold, indicating its ability to modulate responses to painful heat stimuli researchgate.net. This effect points towards a mechanism of action that may involve the central nervous system.

Table 2: Analgesic Activity of 2'-hydroxy-2,4'-dimethoxychalcone (2-DMC) in Mice

| Analgesic Test Model | Type of Stimulus | Compound | Dose (mg/kg, i.p.) | Observed Effect |

|---|---|---|---|---|

| Acetic Acid-Induced Writhing | Chemical | 2-DMC | 50, 100, 200 | Significant inhibition of abdominal contractions |

| Hot-Plate Test | Thermal | 2-DMC | 50, 100, 200 | Significant percentage increase in pain threshold |

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of Substituent Patterns on Biological Activities

The biological activity of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings. For 2',4'-Dimethoxychalcone (B1233493), the two methoxy (B1213986) (-OCH₃) groups on the A-ring are defining features that modulate its pharmacological profile.

The presence of methoxy groups, which are strong electron-donating groups, can increase the electron density of the aromatic ring and influence the reactivity of the entire molecule. researchgate.net This electronic effect can enhance the molecule's ability to interact with biological targets. Studies on various chalcone (B49325) derivatives have consistently shown that hydroxyl (-OH) and methoxy groups play a crucial role in their biological effects. researchgate.netunsoed.ac.id For instance, the conversion of hydroxyl groups to methoxy groups can alter properties such as solubility, bioavailability, and the ability to form hydrogen bonds, thereby impacting the mode of action. researchgate.net

Research on fluorinated chalcone derivatives has further elucidated the importance of the substitution pattern. A compound like 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone, which retains the 2',4'-dimethoxy motif while adding other substituents, demonstrated significant in vitro antitumor activity. nih.gov This indicates that the dimethoxy pattern provides a potent base scaffold that can be further modified to enhance specific biological activities.

In a study of derivatives of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), the derivatization of the 4'-OH group and the presence of the 2'-OH group were highlighted as critical for cytotoxicity. rsc.org While this compound features methoxy groups instead of hydroxyls at these positions, these findings underscore the sensitivity of the chalcone's activity to substitutions on the A-ring, particularly at the 2' and 4' positions. The replacement of a hydrogen-bond-donating hydroxyl group with a non-donating methoxy group fundamentally changes the potential interactions with target proteins.

Below is a data table summarizing the impact of A-ring substituents on the cytotoxicity of selected chalcone derivatives.

| Compound/Derivative | Key Substituents (A-Ring) | Biological Activity Highlight |

| This compound Derivative | 2'-OCH₃, 4'-OCH₃ | Serves as a base scaffold for developing potent agents. nih.gov |

| 4′-O-benzylated-DMC | 2'-OH, 4'-OCH₂Ph, 6'-OCH₃, 3',5'-di-CH₃ | Strong cytotoxicity against A-549 and FaDu cancer cell lines (IC₅₀ values of 9.99 and 13.98 µM, respectively). rsc.org |

| 4′-O-methylated-DMC | 2'-OH, 4'-OCH₃, 6'-OCH₃, 3',5'-di-CH₃ | Strong cytotoxicity against SH-SY5Y neuroblastoma cells (IC₅₀ value of 7.52 µM). rsc.org |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | 2'-OCH₃, 4'-OCH₃, plus F and OH groups on B-ring | Effective in vitro antitumor activity against a panel of 39 human cancer cell lines. nih.gov |

Structural Features Influencing Molecular Stability and Target Binding Affinity

The three-dimensional structure of this compound is central to its stability and ability to bind effectively to biological targets. The chalcone scaffold consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The planarity of this system is a crucial feature. mdpi.com In related chalcones, the molecule is observed to be mostly planar, which facilitates interactions such as ring stacking. mdpi.com This planarity is influenced by the torsion angles between the rings and the central enone bridge.

The methoxy groups at the 2' and 4' positions contribute to the molecule's stability and binding affinity in several ways:

Electronic Effects : As electron-donating groups, they influence the electrostatic potential of the molecule, guiding its orientation within a binding pocket.

Steric Influence : The bulk of the methoxy groups can affect the conformation of the chalcone, potentially locking it into a bioactive conformation.

Binding Interactions : While unable to donate hydrogen bonds like hydroxyl groups, the oxygen atom of a methoxy group can act as a hydrogen bond acceptor. The methyl groups can also participate in hydrophobic and van der Waals interactions with nonpolar residues in a protein's active site.

Molecular docking studies have shown that the presence of methoxy and hydroxy groups has a significant impact on the binding affinity of chalcones to protein targets such as the epidermal growth factor receptor (EGFR). unsoed.ac.id These substituents can lower the binding energy, indicating a more stable ligand-protein complex. For example, a chalcone with one hydroxy and two methoxy substituents was found to have a more favorable binding energy than a similar compound with only one of each. unsoed.ac.id This suggests that the number and arrangement of these groups are fine-tuned to maximize binding affinity.

Comparative SAR Studies with Analogous Chalcone Derivatives

Comparing this compound with its analogues provides a clearer picture of its structure-activity relationships. A study comparing four structurally related 2′,4′-diOH chalcones—butein, 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), homobutein, and 5-prenylbutein—offers valuable insights. mdpi.com Although these compounds have hydroxyl groups at the 2' and 4' positions, the comparison highlights fundamental SAR principles for this class of chalcones. Butein, with more hydroxyl groups, engaged in more extensive hydrogen bonding and showed higher antioxidant activity than DHDM. mdpi.com This suggests that replacing the 2',4'-hydroxyl groups with methoxy groups, as in this compound, would likely reduce its antioxidant capacity and alter its intermolecular interactions, favoring hydrophobic interactions over hydrogen bonding.

Another key structural feature of the chalcone framework is the α,β-unsaturated enone linker. Comparative studies have shown that this moiety is critical for biological activity. mdpi.com The reduction of the double bond in the enone system to create dihydrochalcone (B1670589) analogues typically leads to a significant decrease or complete loss of antiproliferative activity. mdpi.com This indicates that the rigidity and electrophilicity of the Michael acceptor system are essential for the compound's mechanism of action, likely through covalent interaction with nucleophilic residues like cysteine in target proteins. mdpi.commdpi.com

The table below compares the structural features and activities of DHDM with a related chalcone, butein.

| Feature | 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM) | Butein (2',3,4,4'-tetrahydroxychalcone) | SAR Insight |

| Structure | Two -OH groups on A-ring; Two -OCH₃ groups on B-ring | Four -OH groups across both rings | The number and location of hydroxyl vs. methoxy groups drastically alter the compound's properties. mdpi.com |

| Hydrogen Bonding | Engages in limited intramolecular and one intermolecular hydrogen bond. mdpi.com | All four hydroxyl groups establish important H-bonds for molecular interactions. mdpi.com | Increased hydroxyl groups lead to more extensive hydrogen bonding networks, influencing solubility and target interaction. mdpi.com |

| Antioxidant Activity | Lower antioxidant activity towards the superoxide (B77818) radical. mdpi.com | Higher antioxidant activity. mdpi.com | Catechol (dihydroxy) moieties are often associated with potent antioxidant activity; methoxy substitution reduces this effect. mdpi.com |

| Target Interaction | Docking suggests potential covalent interaction with Cys42 of falcipain-2. mdpi.com | Docking suggests a similar covalent interaction with Cys42 of falcipain-2. mdpi.com | The core enone structure is the primary driver for covalent interaction with cysteine proteases, a common mechanism for chalcones. mdpi.com |

Correlation between Structural Characteristics and Specific Biochemical Interactions

The specific arrangement of atoms in this compound directly correlates with its biochemical interactions at the molecular level. The planar chalcone backbone allows it to fit into flat, hydrophobic binding sites of proteins, while the functional groups determine the specific contacts it makes.

A key biochemical interaction for many chalcones is the covalent modification of cysteine residues in enzyme active sites. mdpi.com The α,β-unsaturated ketone system acts as a Michael acceptor, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue. Computational docking experiments with the related DHDM against falcipain-2, a cysteine protease, predicted that the ethenyl α-carbon of the chalcone is positioned for interaction with the active site Cys42. mdpi.com The formation of such a covalent bond can lead to irreversible inhibition of the enzyme. The electron-donating methoxy groups on the A-ring of this compound would influence the electrophilicity of this enone system, thereby modulating its reactivity towards target proteins.

In non-covalent interactions, the methoxy groups are also critical. In docking studies of chalcone derivatives with EGFR, interactions with key amino acid residues were identified as crucial for binding. unsoed.ac.id While hydrogen bonding with residues like Met769 and Lys721 is important for hydroxylated chalcones, this compound would rely on different interactions. unsoed.ac.id Its methoxy groups could form hydrogen bonds as acceptors or engage in hydrophobic interactions within the binding pocket, stabilized by π-stacking of its aromatic rings with residues like histidine. mdpi.com The specific pattern of these interactions, dictated by the 2',4'-dimethoxy substitution, determines the compound's binding affinity and selectivity for its target.

Advanced Research Methodologies and Computational Approaches

In Vitro Biological Assay Systems

In vitro assays are fundamental in the preliminary evaluation of the biological effects of 2',4'-Dimethoxychalcone (B1233493). These systems utilize cultured cells to assess cytotoxicity, proliferation, and other cellular responses in a controlled laboratory environment.

The bioactivity of chalcones is evaluated across a diverse panel of cell lines to determine their therapeutic potential and target specificity. The choice of cell line is crucial as it provides a model for a specific disease state, such as different types of cancer or inflammatory conditions.

Cancer Cell Lines : A wide array of human cancer cell lines is employed to screen for anti-cancer activity. These models represent various malignancies, allowing researchers to identify tissue-specific effects. For instance, studies on chalcones structurally similar to this compound have utilized cell lines from pancreatic (PANC-1, MIA PaCa-2), breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), and hepatocellular (BEL-7402/5-FU) cancers. mdpi.commdpi.comnih.govnih.gov

Macrophage Cell Lines : To investigate anti-inflammatory properties, macrophage cell lines such as the murine RAW 264.7 line are commonly used. nih.gov These cells can be stimulated to mimic an inflammatory response, and the ability of the compound to modulate this response is then measured.

Melanoma Cell Lines : Murine melanoma cell lines, like B16F10, are instrumental in studying the effects of chalcones on melanogenesis and skin-related inflammation, which is relevant for applications in dermatology and cosmetology. nih.govnih.gov

| Cell Line | Type | Origin | Application |

|---|---|---|---|

| PANC-1 | Cancer | Human Pancreatic Carcinoma | Antiproliferative studies mdpi.com |

| MDA-MB-231 | Cancer | Human Breast Adenocarcinoma | Apoptosis and cell cycle studies mdpi.com |

| HeLa | Cancer | Human Cervical Adenocarcinoma | Antiproliferative and apoptosis studies nih.gov |

| RAW 264.7 | Macrophage | Mouse Abelson Leukemia Virus-transformed Macrophage | Anti-inflammatory studies nih.gov |

| B16F10 | Melanoma | Mouse Skin Melanoma | Anti-melanogenic studies nih.govnih.gov |

To quantify the cytotoxic and antiproliferative effects of a compound, cell viability assays are indispensable. The MTT assay is a widely adopted colorimetric method for this purpose. altogen.com

The principle of the MTT assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. creative-bioarray.com The amount of this insoluble formazan, which is subsequently dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO), is directly proportional to the number of living cells. The absorbance of the resulting solution is measured with a spectrophotometer, typically around 570 nm. nih.gov

This assay is used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%. nih.gov A lower IC50 value indicates greater potency. This quantitative measure allows for the comparison of the cytotoxic efficacy of different compounds. nih.gov

| Chalcone Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 | 10.5 ± 0.8 | mdpi.com |

| MIA PaCa-2 | 12.2 ± 0.9 | mdpi.com | |

| HeLa | 10.05 ± 0.22 | nih.gov | |

| SiHa | 18.31 ± 3.10 | nih.gov | |

| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | medchemexpress.com |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | 15.02 | nih.govnih.gov |

| MM.1S (Multiple Myeloma) | 18.36 | nih.govnih.gov |

Flow cytometry is a powerful laser-based technology used to analyze the physical and chemical characteristics of single cells in a suspension. It is a cornerstone technique for investigating how compounds like this compound affect fundamental cellular processes.

One of the primary applications of flow cytometry in drug discovery is cell cycle analysis. thermofisher.com This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The analysis relies on staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds to DNA stoichiometrically. Because cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, they will exhibit twice the fluorescence intensity when analyzed. thermofisher.com Cells in the S phase, which are actively synthesizing DNA, will have intermediate fluorescence levels. youtube.com

By treating cells with a compound and analyzing the resulting DNA content histogram, researchers can identify if the compound induces cell cycle arrest at a specific phase. Such an arrest is a common mechanism for anti-cancer agents. For example, several chalcone derivatives have been shown to cause an accumulation of cells in the G0/G1 or G1 phase, indicating an inhibition of cell cycle progression. mdpi.comnih.govnih.gov

| Chalcone Derivative | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | Breast Cancer Cells | Cell cycle arrest in G0/G1 phase | mdpi.com |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Increased number of cells in G0/G1 phase | nih.gov |

| BEL-7402/5-FU | Induced G1 cell cycle arrest | nih.gov |

Mitochondrial health is critical for cell survival, and its dysfunction is an early hallmark of apoptosis (programmed cell death). cellsignal.com The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function. nih.gov In healthy cells, mitochondria maintain a high negative potential across their inner membrane. youtube.com

Flow cytometry can measure ΔΨm using specific cationic, lipophilic fluorescent dyes like TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1. cellsignal.comabcam.com These dyes accumulate in healthy mitochondria due to the strong electrochemical gradient. cellsignal.com When the ΔΨm collapses or dissipates—a key event in early apoptosis—the dye can no longer accumulate, leading to a measurable decrease in fluorescence intensity. youtube.com Some dyes, like JC-1, exhibit a fluorescence shift from red (in healthy mitochondria where it forms aggregates) to green (in the cytoplasm of apoptotic cells where it remains a monomer), providing a ratiometric measure of mitochondrial depolarization. abcam.com Research on a related chalcone has demonstrated its ability to alter the mitochondrial outer membrane potential, suggesting the induction of the intrinsic apoptotic pathway. mdpi.com

To delve deeper into the mechanisms of action initiated by this compound, researchers employ a range of molecular and cellular biology techniques. These methods help to identify the specific signaling pathways and proteins that are modulated by the compound.

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. This method allows researchers to observe changes in the expression levels of key proteins involved in processes like apoptosis and cell cycle regulation following treatment with a compound. For example, studies on chalcone derivatives have used Western blotting to show modulation of proteins in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. nih.govnih.gov Furthermore, it can detect the activation of caspases (Caspase-3, Caspase-9) and changes in the levels of Bcl-2 family proteins (e.g., Bcl-2, Bak), which are central regulators of the mitochondrial apoptosis pathway. mdpi.com It is also used to analyze the expression of cell cycle regulatory proteins, such as Cyclin D1 and CDK4, to confirm the mechanism of cell cycle arrest. nih.gov

Molecular and Cellular Biology Techniques

Western Blot Analysis for Protein Expression

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This method is crucial for understanding how compounds like chalcones affect cellular pathways by altering the expression levels of key proteins.

While Western blot analysis is a standard method for evaluating the effects of chalcone derivatives on protein expression researchgate.netresearchgate.netnih.govmdpi.com, specific studies detailing the impact of this compound on particular protein levels are not extensively documented in the available literature. However, research on analogous compounds demonstrates the utility of this technique. For instance, studies on other chalcone derivatives have used Western blotting to measure changes in the expression of proteins involved in inflammation and cell signaling, such as NF-κB, TNF-α, STAT3, and p53 nih.govmdpi.com. A study on 2',4'-dihydroxy-4',6'-dimethoxy-chalcone, a related compound, utilized Western blot to examine the modulation of proteins that govern autophagy and apoptosis in breast cancer cell lines. mdpi.com

Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful tool for measuring the amount of a specific mRNA molecule in a biological sample. nih.gov This technique provides insights into how a compound affects gene expression, which precedes changes in protein levels.

The anti-epithelial-mesenchymal transition (EMT) effect of this compound (referred to as DTC in a study) was evaluated using qPCR. In this research, A549 human alveolar epithelial cells were stimulated with transforming growth factor-β1 (TGF-β1) to induce EMT. The study then assessed the ability of this compound to reverse these changes by measuring the mRNA expression levels of key EMT markers. The results indicated that the compound could modulate the expression of these genes, suggesting a potential role in influencing cellular transition processes.

| EMT Marker | Condition | Relative mRNA Expression Change |

|---|---|---|

| E-cadherin | TGF-β1 Induced | Down-regulated |

| E-cadherin | TGF-β1 + this compound | Up-regulated (compared to TGF-β1 alone) |

| N-cadherin | TGF-β1 Induced | Up-regulated |

| N-cadherin | TGF-β1 + this compound | Down-regulated (compared to TGF-β1 alone) |

| Vimentin (B1176767) | TGF-β1 Induced | Up-regulated |

| Vimentin | TGF-β1 + this compound | Down-regulated (compared to TGF-β1 alone) |

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. nih.gov In the context of chalcone research, ELISA is frequently used to measure the levels of cytokines—small proteins crucial for cell signaling, particularly in inflammatory responses. rsc.orgacs.orgatlantisbioscience.com